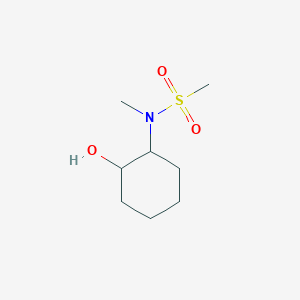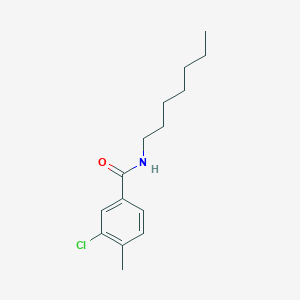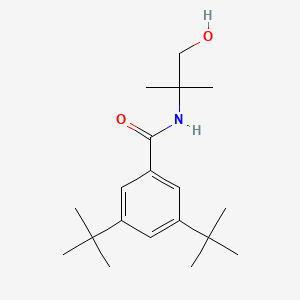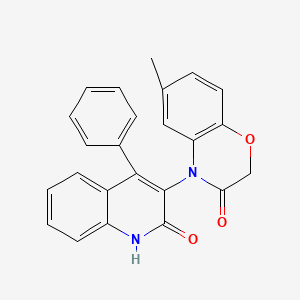![molecular formula C25H20N4O2S B4616168 3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)
3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone
Overview
Description
3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C25H20N4O2S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.13069707 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on quinazolinone derivatives, including structures similar to 3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone, has shown these compounds possess significant antimicrobial and antifungal properties. A study by Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazolinone-4(3H)-one compounds, demonstrating enhanced antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum. The introduction of the styryl moiety at the second position of the quinazolinone increased the biological activity, suggesting the potential for further investigation into similar compounds for antimicrobial applications Gupta, V., Kashaw, S., Jatav, V., & Mishra, P. (2008). Medicinal Chemistry Research.
Anti-inflammatory, Analgesic, and COX-II Inhibition
Another research avenue explores the anti-inflammatory, analgesic, and COX-II inhibitory properties of quinazolinone derivatives. Kumar et al. (2003) synthesized a range of quinazolinone compounds, finding one in particular, 6d, to exhibit significant potency in these areas. This research highlights the therapeutic potential of quinazolinone derivatives in managing pain and inflammation, pointing to their promise as a basis for developing new drugs with reduced ulcerogenic liability and acute toxicity Kumar, A., Sharma, S., & others (2003). Bioorganic & Medicinal Chemistry.
Anticancer Activity
Quinazolinones have also been identified for their anticancer potential. Hassanzadeh et al. (2019) developed quinazolinone-1,3,4-oxadiazole derivatives and tested their cytotoxic effects on MCF-7 and HeLa cell lines. Certain compounds, particularly one with a propyl moiety on the C2 of the quinazolinone ring, showed remarkable cytotoxic activity against the HeLa cell line. This underscores the significance of quinazolinone derivatives in cancer research and the potential for developing targeted anticancer therapies Hassanzadeh, F., Sadeghi-aliabadi, H., Jafari, E., Sharifzadeh, A., & Dana, N. (2019). Research in Pharmaceutical Sciences.
Synthesis and Chemical Properties
The synthesis and modification of quinazolinones are key areas of research due to their complex chemical properties and potential for varied biological activities. Cheng et al. (2013) described a one-pot synthesis method for 4(3H)-quinazolinones from anthranilamides and aldehydes, showcasing the flexibility and efficiency of synthesizing these compounds. Such methodologies enable the exploration of quinazolinone derivatives for further scientific and pharmacological research Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). Synthesis.
Properties
IUPAC Name |
3-(2-phenylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c30-24-20-13-7-8-14-21(20)26-25(29(24)16-15-18-9-3-1-4-10-18)32-17-22-27-28-23(31-22)19-11-5-2-6-12-19/h1-14H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRSVXURIKUANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)


![N-(1,3-benzothiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4616112.png)

![3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4616138.png)
![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![3-(2-ETHOXYPHENYL)-1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]UREA](/img/structure/B4616155.png)
![ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE](/img/structure/B4616161.png)

![N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4616173.png)

![2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4616189.png)

